molecular formula C22H17F3N4O2 B215983 6-Amino-3-(4-ethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-(4-ethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B215983
M. Wt: 426.4 g/mol
InChI Key: MXIMJAPMEKRHMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-(4-ethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of 6-Amino-3-(4-ethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. However, studies have suggested that the compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. The compound has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
In addition to its anticancer, anti-inflammatory, and antioxidant properties, this compound has been shown to possess other biochemical and physiological effects. The compound has been found to inhibit the growth of bacteria and fungi, and it has also been shown to possess analgesic and antipyretic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-Amino-3-(4-ethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments is its potent anticancer activity. The compound has been shown to exhibit significant activity against various cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, the compound also has some limitations for lab experiments. For example, the compound is relatively unstable and can degrade quickly under certain conditions.

Future Directions

There are several future directions for research on 6-Amino-3-(4-ethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One area of research could be focused on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could be focused on elucidating the mechanism of action of the compound, which could help to identify new targets for cancer therapy. Additionally, research could be conducted to explore the potential applications of the compound in other areas, such as infectious disease and neurodegenerative disorders.

Synthesis Methods

Several methods have been reported for the synthesis of 6-Amino-3-(4-ethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One of the most common methods involves the reaction of 4-ethoxybenzaldehyde, ethyl acetoacetate, 2-(trifluoromethyl)benzaldehyde, malononitrile, and ammonium acetate in the presence of glacial acetic acid and ethanol. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography.

Scientific Research Applications

6-Amino-3-(4-ethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been studied extensively for its potential applications in medicinal chemistry. The compound has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been shown to possess anti-inflammatory and antioxidant properties.

properties

Molecular Formula

C22H17F3N4O2

Molecular Weight

426.4 g/mol

IUPAC Name

6-amino-3-(4-ethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C22H17F3N4O2/c1-2-30-13-9-7-12(8-10-13)19-18-17(14-5-3-4-6-16(14)22(23,24)25)15(11-26)20(27)31-21(18)29-28-19/h3-10,17H,2,27H2,1H3,(H,28,29)

InChI Key

MXIMJAPMEKRHMK-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=CC=C4C(F)(F)F

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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